(1R,2S,5S,9R,12S,13R)-6-hydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-en-16-one
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Overview
Description
(1R,2S,5S,9R,12S,13R)-6-hydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[108002,905,9013,18]icos-17-en-16-one is a steroidal compound with significant biological activity It is structurally related to other pregnane steroids and is known for its role in various physiological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5S,9R,12S,13R)-6-hydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-en-16-one typically involves multiple steps starting from simpler steroidal precursors. The process often includes hydroxylation and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often employing advanced purification techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,5S,9R,12S,13R)-6-hydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-en-16-one can undergo various chemical reactions, including:
Oxidation: Conversion to ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and organometallic compounds are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
(1R,2S,5S,9R,12S,13R)-6-hydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-en-16-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex steroids.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of (1R,2S,5S,9R,12S,13R)-6-hydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-en-16-one involves its interaction with specific molecular targets, such as steroid receptors. It can modulate gene expression and influence various cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
17α,20β-Dihydroxy-4-pregnen-3-one: Known for its role in inducing oocyte maturation in fish.
17α-Hydroxy-20β-dihydroprogesterone: Another steroid with similar biological activity.
Uniqueness
(1R,2S,5S,9R,12S,13R)-6-hydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[108002,905,9013,18]icos-17-en-16-one is unique due to its specific structural features and the particular biological activities it exhibits
Properties
CAS No. |
10385-97-4 |
---|---|
Molecular Formula |
C21H30O4 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(1R,2S,5S,9R,12S,13R)-6-hydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-en-16-one |
InChI |
InChI=1S/C21H30O4/c1-19-8-6-14(23)10-13(19)2-3-15-16(19)7-9-20-12-25-21(24,11-22)18(20)5-4-17(15)20/h10,15-18,22,24H,2-9,11-12H2,1H3/t15-,16+,17+,18+,19+,20-,21?/m1/s1 |
InChI Key |
GPYDBMQOMJCWRO-IHMLDWSPSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@@]45[C@H]3CC[C@@H]4C(OC5)(CO)O |
SMILES |
CC12CCC(=O)C=C1CCC3C2CCC45C3CCC4C(OC5)(CO)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC45C3CCC4C(OC5)(CO)O |
Synonyms |
18,20-cyclo-20,21-dihydroxy-4-pregnen-3-one |
Origin of Product |
United States |
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